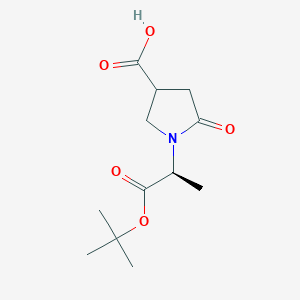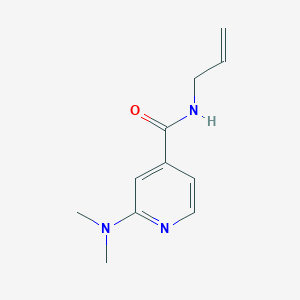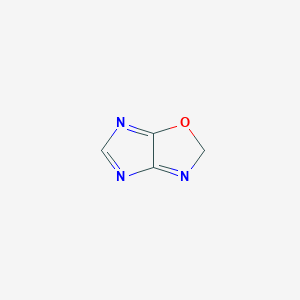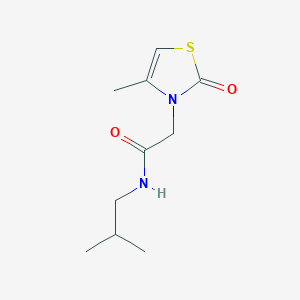
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is an organic compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of nicotinic acid and features a unique combination of functional groups, including methoxy, methyl, and methylthio groups attached to a nicotinate core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 2-methoxy-6-methyl-4-(methylthio)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the methylthio group can interact with thiol-containing enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, lacking the methoxy and methylthio groups.
2-Methoxy-6-methyl-4-(methylthio)pyridine: Similar structure but without the ester functionality.
Methyl 2-methoxy-4-methyl-6-(methylthio)benzoate: A benzoate derivative with similar functional groups.
Uniqueness
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is unique due to its combination of methoxy, methyl, and methylthio groups attached to a nicotinate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
methyl 2-methoxy-6-methyl-4-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-6-5-7(15-4)8(10(12)14-3)9(11-6)13-2/h5H,1-4H3 |
Clé InChI |
BVWPVJZOWUMQGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OC)C(=O)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)





![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)


